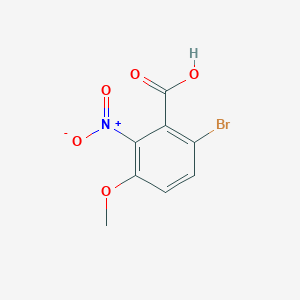

6-Bromo-3-methoxy-2-nitrobenzoic acid

Description

BenchChem offers high-quality 6-Bromo-3-methoxy-2-nitrobenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromo-3-methoxy-2-nitrobenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-3-methoxy-2-nitrobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO5/c1-15-5-3-2-4(9)6(8(11)12)7(5)10(13)14/h2-3H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDQNQIOGEJXLHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)Br)C(=O)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Bromo-3-methoxy-2-nitrobenzoic acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive scientific overview of 6-Bromo-3-methoxy-2-nitrobenzoic acid (CAS No. 127971-97-5), a substituted aromatic carboxylic acid of significant interest in medicinal chemistry and organic synthesis. This document delves into its core chemical properties, outlines a detailed synthetic pathway, explores its reactivity, and discusses its potential applications, particularly in the realm of drug discovery.

Core Chemical Identity and Physicochemical Properties

6-Bromo-3-methoxy-2-nitrobenzoic acid is a multifaceted organic molecule featuring a benzoic acid backbone substituted with three key functional groups: a bromine atom, a methoxy group, and a nitro group.[1] This specific substitution pattern creates a unique electronic and steric environment that dictates its reactivity and potential as a versatile chemical building block.

The molecular formula of the compound is C₈H₆BrNO₅, and it has a molecular weight of approximately 276.04 g/mol .[1][2] The strategic placement of an electron-donating methoxy group and two electron-withdrawing groups (nitro and carboxylic acid) on the aromatic ring results in a complex interplay of electronic effects that are crucial for its chemical behavior.

Table 1: Physicochemical Properties of 6-Bromo-3-methoxy-2-nitrobenzoic acid

| Property | Value | Source |

| IUPAC Name | 6-bromo-3-methoxy-2-nitrobenzoic acid | [2] |

| CAS Number | 127971-97-5 | [1] |

| Molecular Formula | C₈H₆BrNO₅ | [2] |

| Molecular Weight | 276.04 g/mol | [2] |

| Monoisotopic Mass | 274.94293 Da | [2] |

| Appearance | Expected to be a solid | Inferred |

| Melting Point | Not experimentally reported; estimated >170 °C | Inferred from analogs[3] |

| Boiling Point | 411.9 ± 45.0 °C at 760 mmHg (Predicted) | [4] |

| Density | 1.8 ± 0.1 g/cm³ (Predicted) | [4] |

| XLogP3 | 1.9 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 5 | [2] |

| Topological Polar Surface Area | 92.4 Ų | [2] |

Synthesis and Purification

The synthesis of 6-Bromo-3-methoxy-2-nitrobenzoic acid requires a carefully controlled, multi-step approach to achieve the desired regiochemistry. The most logical and commonly cited strategy involves the sequential nitration and bromination of a commercially available precursor, 3-methoxybenzoic acid.[1] Protecting the carboxylic acid as a methyl ester prior to electrophilic aromatic substitution is a key strategy to prevent undesired side reactions and influence the directing effects of the substituents.

Representative Synthetic Protocol

The following protocol is a representative example based on established chemical transformations for analogous compounds and should be optimized for specific laboratory conditions.[1][5][6]

Step 1: Esterification of 3-Methoxybenzoic acid

-

Reaction Setup: In a round-bottomed flask equipped with a reflux condenser, dissolve 3-methoxybenzoic acid (1.0 eq) in methanol (5-10 mL per gram of acid).

-

Acid Catalysis: Slowly add concentrated sulfuric acid (0.1-0.2 eq) to the solution while stirring.

-

Reflux: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the mixture to room temperature and remove the methanol under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield methyl 3-methoxybenzoate, which can often be used in the next step without further purification.

Step 2: Nitration of Methyl 3-methoxybenzoate

-

Reaction Setup: Cool a flask containing methyl 3-methoxybenzoate (1.0 eq) in concentrated sulfuric acid to 0-5 °C in an ice bath.

-

Nitrating Mixture: Prepare a nitrating mixture by slowly adding fuming nitric acid to concentrated sulfuric acid in a separate flask, maintaining the temperature below 10 °C.

-

Addition: Add the cold nitrating mixture dropwise to the solution of the ester, ensuring the reaction temperature does not exceed 10 °C.

-

Reaction: Stir the mixture at 0-5 °C for 1-2 hours.

-

Quenching and Isolation: Carefully pour the reaction mixture onto crushed ice. The solid precipitate, primarily methyl 3-methoxy-2-nitrobenzoate and methyl 3-methoxy-6-nitrobenzoate, is collected by vacuum filtration and washed with cold water.

Step 3: Bromination of the Nitro-intermediate

-

Reaction Setup: Dissolve the mixture of nitrated esters in a suitable solvent such as acetic acid.

-

Brominating Agent: Add N-Bromosuccinimide (NBS) (1.0-1.2 eq) and a catalytic amount of a radical initiator like AIBN or simply heat the reaction. Alternatively, elemental bromine in the presence of a Lewis acid can be used.

-

Reaction: Heat the mixture to 60-80 °C and stir for several hours until TLC indicates consumption of the starting material.

-

Work-up: Cool the reaction mixture and pour it into water. Extract the product with a suitable organic solvent like ethyl acetate. Wash the organic layer with sodium thiosulfate solution to remove any excess bromine, followed by brine.

-

Isolation: Dry the organic layer and concentrate under reduced pressure. The desired isomer, methyl 6-bromo-3-methoxy-2-nitrobenzoate, will need to be separated from other isomers by column chromatography.

Step 4: Saponification to the Final Product

-

Reaction Setup: Dissolve the purified methyl 6-bromo-3-methoxy-2-nitrobenzoate in a mixture of methanol or ethanol and water.

-

Hydrolysis: Add an excess of sodium hydroxide or potassium hydroxide (2-3 eq) and heat the mixture to reflux for 2-4 hours.

-

Work-up: Cool the reaction mixture and remove the alcohol solvent under reduced pressure. Dilute the remaining aqueous solution with water.

-

Acidification: Cool the solution in an ice bath and acidify by the slow addition of concentrated hydrochloric acid until the pH is ~2.

-

Isolation and Purification: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry. The final product, 6-Bromo-3-methoxy-2-nitrobenzoic acid, can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).[1]

Synthesis Workflow Diagram

Caption: Representative four-step synthesis of 6-Bromo-3-methoxy-2-nitrobenzoic acid.

Spectroscopic and Analytical Characterization

While experimental spectra for 6-Bromo-3-methoxy-2-nitrobenzoic acid are not widely published, its structure allows for a reliable prediction of its key spectroscopic features based on the analysis of analogous compounds.[7][8][9]

Expected ¹H NMR Spectrum

The proton NMR spectrum is expected to show characteristic signals for the two aromatic protons, the methoxy protons, and the acidic proton of the carboxylic acid.

-

Aromatic Protons (2H): Two doublets are expected in the downfield region (δ 7.0-8.0 ppm). The proton at C5 will be ortho-coupled to the proton at C4, and the proton at C4 will be ortho-coupled to the proton at C5. Their precise chemical shifts will be influenced by the electronic effects of the surrounding substituents.

-

Methoxy Protons (3H): A sharp singlet is anticipated around δ 3.9-4.1 ppm.

-

Carboxylic Acid Proton (1H): A very broad singlet will appear far downfield, typically above δ 10-13 ppm. This signal is exchangeable with D₂O.

Expected ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide signals for all eight carbon atoms in the molecule.

-

Carboxylic Acid Carbonyl: Expected in the range of δ 165-170 ppm.

-

Aromatic Carbons (6C): Six distinct signals are expected in the δ 110-160 ppm region. The carbons directly attached to the electron-withdrawing nitro group (C2) and the bromine atom (C6) will be significantly shifted. The carbon attached to the methoxy group (C3) will be shifted upfield due to its electron-donating effect.

-

Methoxy Carbon: A signal is expected around δ 56-62 ppm.[7]

Expected Infrared (IR) Spectrum

The IR spectrum will be dominated by absorptions from the carboxylic acid, nitro, and aromatic functional groups.

-

O-H Stretch: A very broad band from ~2500 to 3300 cm⁻¹ is characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.

-

C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ corresponds to the carbonyl of the carboxylic acid.

-

NO₂ Stretches: Two strong bands are expected for the nitro group: an asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch around 1340-1370 cm⁻¹.

-

C-O Stretch: The aryl ether methoxy group will show a C-O stretch around 1250 cm⁻¹.

-

C-Br Stretch: A weak to medium absorption is expected in the fingerprint region, typically below 600 cm⁻¹.

Expected Mass Spectrum (MS)

In an electrospray ionization (ESI) mass spectrum under negative ion mode, the primary ion observed would be the deprotonated molecule [M-H]⁻ at an m/z corresponding to approximately 274 and 276, reflecting the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br).

Chemical Reactivity and Synthetic Potential

The reactivity of 6-Bromo-3-methoxy-2-nitrobenzoic acid is governed by the interplay of its functional groups. This makes it a valuable intermediate for accessing a wide range of more complex molecular architectures.

Reactions at the Carboxylic Acid Group

The carboxylic acid moiety can undergo standard transformations, such as:

-

Esterification: Reaction with an alcohol under acidic conditions (e.g., Fischer esterification) will yield the corresponding ester.[1]

-

Amide Formation: Conversion to an acid chloride (using SOCl₂ or (COCl)₂) followed by reaction with an amine provides the corresponding amide.

Reactions Involving the Nitro Group

The nitro group is a key functional handle for further transformations:

-

Reduction: The nitro group can be selectively reduced to an amine using various reagents, such as SnCl₂/HCl, Fe/HCl, or catalytic hydrogenation (e.g., H₂, Pd/C). The resulting 2-amino-6-bromo-3-methoxybenzoic acid is a valuable precursor for synthesizing heterocyclic compounds like quinazolinones.

Reactions at the Carbon-Bromine Bond

The aryl bromide is moderately reactive and can participate in several important carbon-carbon and carbon-heteroatom bond-forming reactions.

-

Palladium-Catalyzed Cross-Coupling: The C-Br bond is susceptible to oxidative addition by palladium(0) catalysts, enabling reactions like Suzuki, Heck, and Buchwald-Hartwig amination. The electron-withdrawing nitro group ortho to the bromine can activate the C-Br bond towards this process.[10]

Caption: Key reaction pathways for 6-Bromo-3-methoxy-2-nitrobenzoic acid.

Applications in Research and Development

Substituted benzoic acids are privileged scaffolds in medicinal chemistry.[6] While specific biological activity for 6-Bromo-3-methoxy-2-nitrobenzoic acid is not extensively documented, its structural motifs suggest significant potential.

-

Intermediate for Heterocycle Synthesis: As a trifunctionalized building block, it is an ideal starting material for the synthesis of complex heterocyclic systems. The corresponding aniline (after nitro reduction) can be used to construct fused ring systems relevant to pharmaceuticals.

-

Lead Compound Development: Preliminary studies and the presence of the bromo-nitroaromatic motif suggest potential for development as an anti-inflammatory or antimicrobial agent.[1] The bromine atom can act as a handle for further derivatization to explore structure-activity relationships (SAR).

-

Fragment-Based Drug Discovery: This molecule can serve as a fragment for screening against various biological targets. The different functional groups provide multiple points for potential interaction with protein binding sites.

Safety and Handling

No specific material safety data sheet (MSDS) is available for 6-Bromo-3-methoxy-2-nitrobenzoic acid. However, based on the known hazards of structurally related compounds like other bromo- and nitro-substituted benzoic acids, the following precautions are essential.[3][11]

-

Hazard Classification: Expected to be classified as an irritant. GHS hazard statements for analogous compounds include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[11]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

-

Handling: Avoid inhalation of dust and direct contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

This guide serves as a foundational resource for professionals working with 6-Bromo-3-methoxy-2-nitrobenzoic acid. By understanding its synthesis, properties, and reactivity, researchers can better leverage its potential in developing novel molecules for a wide range of scientific applications.

References

- Google Patents. (2014). CN103880683A - Chemical synthesis method of 3-bromo-2-nitrobenzaldehyde.

- Google Patents. (2015).

-

Satpute, M. S., et al. (2019). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Rasayan Journal of Chemistry, 12(3), 1077-1084. [Link]

-

Abreu, A. R., et al. (2024). 2-Arylbenzofurans as Selective Cholinesterase Inhibitors: Design, Synthesis, and Evaluation as Alzheimer's Disease Agents. MDPI. [Link]

-

PubChem. 6-Bromo-3-methoxy-2-nitrobenzoic acid. National Center for Biotechnology Information. [Link]

-

PubChem. 2-Bromo-4-methoxy-1-nitrobenzene. National Center for Biotechnology Information. [Link]

-

Diehl III, C. E., et al. (2019). Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid. Acta Crystallographica Section E: Crystallographic Communications, 75(4), 524-528. [Link]

-

The Royal Society of Chemistry. (2015). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. [Link]

-

Centers for Disease Control and Prevention. Supporting Information. [Link]

-

ChemSrc. 6-Bromo-3-methoxy-2-nitrobenzoic acid | CAS#:127971-97-5. [Link]

-

ChemSynthesis. 2-bromo-3-nitrobenzoic acid. [Link]

-

PubChem. 3-Bromo-4-methoxybenzoic acid. National Center for Biotechnology Information. [Link]

-

University of Wisconsin. Chemistry 344: Spectroscopy and Spectrometry Problem Set 3. [Link]

Sources

- 1. Buy 6-Bromo-3-methoxy-2-nitrobenzoic acid | 127971-97-5 [smolecule.com]

- 2. 6-Bromo-3-methoxy-2-nitrobenzoic acid | C8H6BrNO5 | CID 14631586 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-ブロモ-2-ニトロ安息香酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 6-Bromo-3-methoxy-2-nitrobenzoic acid | CAS#:127971-97-5 | Chemsrc [chemsrc.com]

- 5. Bot Verification [rasayanjournal.co.in]

- 6. stacks.cdc.gov [stacks.cdc.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 6-BROMO-2-HYDROXY-3-METHOXYBENZALDEHYDE(20035-41-0) 1H NMR [m.chemicalbook.com]

- 9. rsc.org [rsc.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. 3-Bromo-4-methoxybenzoic acid | C8H7BrO3 | CID 66836 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-Bromo-3-methoxy-2-nitrobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-3-methoxy-2-nitrobenzoic acid, identified by the CAS number 127971-97-5, is a highly functionalized aromatic carboxylic acid.[1][2] Its unique trifecta of reactive groups—a bromine atom, a methoxy group, and a nitro group—positions it as a versatile and valuable building block in the landscape of synthetic organic chemistry.[1] This guide provides an in-depth exploration of its chemical and physical properties, synthesis, reactivity, and applications, with a particular focus on its potential in medicinal chemistry and materials science.[1] The strategic placement of its functional groups allows for a diverse array of chemical transformations, making it an attractive starting material for the synthesis of complex molecular architectures.

I. Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of 6-Bromo-3-methoxy-2-nitrobenzoic acid is paramount for its effective utilization in research and development.

A. Core Chemical Properties

The molecular structure of 6-Bromo-3-methoxy-2-nitrobenzoic acid features a benzoic acid backbone substituted with a bromo, a methoxy, and a nitro group.[1] This arrangement of electron-withdrawing (nitro and bromo) and electron-donating (methoxy) groups, along with the carboxylic acid functionality, dictates its reactivity and physical characteristics.

| Property | Value | Source |

| CAS Number | 127971-97-5 | [3] |

| Molecular Formula | C₈H₆BrNO₅ | [2] |

| Molecular Weight | 276.04 g/mol | [2] |

| IUPAC Name | 6-bromo-3-methoxy-2-nitrobenzoic acid | [2] |

| Density | 1.8±0.1 g/cm³ | [3] |

| Boiling Point (predicted) | 411.9±45.0 °C at 760 mmHg | [3] |

| Flash Point (predicted) | 202.9±28.7 °C | [3] |

| LogP (predicted) | 1.87 | [3] |

B. Spectroscopic Data Analysis

While a dedicated, publicly available spectrum for 6-Bromo-3-methoxy-2-nitrobenzoic acid is not readily found, we can infer its expected spectroscopic characteristics based on its structural analogues. For instance, the ¹H NMR spectrum of the related compound 3-methoxy-2-nitrobenzoic acid shows distinct signals for the aromatic protons and the methoxy group protons.[4] Similarly, the mass spectrum of this analogue provides fragmentation patterns that can be extrapolated to predict the behavior of the title compound.[4]

II. Synthesis and Purification

The synthesis of 6-Bromo-3-methoxy-2-nitrobenzoic acid typically involves a multi-step process starting from a more readily available precursor. A plausible synthetic route involves the nitration of 3-methoxybenzoic acid, followed by bromination.[1]

A. Proposed Synthetic Pathway

Caption: Proposed synthetic route for 6-Bromo-3-methoxy-2-nitrobenzoic acid.

B. Detailed Experimental Protocol (Hypothetical)

Step 1: Nitration of 3-Methoxybenzoic Acid

-

To a stirred solution of concentrated sulfuric acid, cool to 0°C.

-

Slowly add 3-methoxybenzoic acid in portions, maintaining the temperature below 10°C.

-

Add a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, keeping the temperature below 5°C.

-

After the addition is complete, allow the mixture to stir at room temperature for several hours.

-

Pour the reaction mixture onto crushed ice and collect the resulting precipitate by filtration.

-

Wash the solid with cold water and dry to yield 3-methoxy-2-nitrobenzoic acid.

Step 2: Bromination of 3-Methoxy-2-nitrobenzoic Acid

-

Dissolve 3-methoxy-2-nitrobenzoic acid in a suitable solvent such as glacial acetic acid.

-

Add a catalytic amount of iron(III) bromide.

-

Add liquid bromine dropwise to the mixture at room temperature.

-

Heat the reaction mixture and stir for several hours until the reaction is complete (monitored by TLC).

-

Cool the mixture and pour it into a solution of sodium bisulfite to quench the excess bromine.

-

Collect the precipitate by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain pure 6-Bromo-3-methoxy-2-nitrobenzoic acid.

Note: This is a generalized procedure. Reaction conditions, such as temperature, reaction time, and solvent, may require optimization for best results.

III. Chemical Reactivity and Derivatization

The three key functional groups of 6-Bromo-3-methoxy-2-nitrobenzoic acid provide a rich platform for a variety of chemical transformations.

Caption: Reactivity map of 6-Bromo-3-methoxy-2-nitrobenzoic acid.

A. Reactions of the Carboxylic Acid Group

The carboxylic acid moiety can readily undergo esterification with alcohols in the presence of an acid catalyst or amidation with amines using standard coupling reagents.[1]

B. Transformations of the Nitro Group

The nitro group is a versatile functional group that can be reduced to an amine using various reducing agents such as iron or zinc in acidic media.[1] This resulting aniline derivative opens up a vast area of subsequent chemical modifications, including diazotization and Sandmeyer reactions.

C. Reactivity of the Bromo Substituent

The bromine atom can be displaced by strong nucleophiles under certain conditions.[1] More significantly, it serves as an excellent handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the formation of carbon-carbon and carbon-heteroatom bonds.

IV. Applications in Organic Synthesis and Drug Discovery

The unique structural features of 6-Bromo-3-methoxy-2-nitrobenzoic acid make it a valuable intermediate in the synthesis of various heterocyclic compounds and potentially biologically active molecules.[1]

A. Precursor to Benzisoxazoles and Benzoxazoles

The ortho-nitrobenzoic acid moiety is a classic precursor for the synthesis of benzisoxazoles.[5] Reduction of the nitro group to a hydroxylamine followed by intramolecular cyclization can lead to the formation of a benzisoxazolone ring system.[5] Further transformations can yield a variety of substituted benzisoxazoles, a class of compounds known for their diverse pharmacological activities.[6] Similarly, the corresponding ortho-aminophenol, obtained after reduction of the nitro group and potential demethylation, can be a key intermediate for the synthesis of benzoxazoles.[7][8]

B. Potential in Medicinal Chemistry

Preliminary research suggests that 6-Bromo-3-methoxy-2-nitrobenzoic acid exhibits potential anti-inflammatory and antimicrobial properties.[1] Its structural motifs are found in various pharmacologically active compounds. For instance, benzofuran derivatives, which can be conceptually linked to this scaffold, have shown a broad spectrum of biological activities, including anti-tumor and antioxidant properties.[9] The presence of the bromine atom is also of interest, as brominated derivatives of other heterocyclic systems have demonstrated enhanced biological activity.[9]

C. Role in Materials Science

As a substituted aromatic carboxylic acid, this compound can be explored as a monomer or a precursor for the synthesis of novel polymers and functional materials.[1]

V. Safety and Handling

6-Bromo-3-methoxy-2-nitrobenzoic acid is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[10]

Hazard Statements:

-

H315: Causes skin irritation.[10]

-

H319: Causes serious eye irritation.[10]

-

H335: May cause respiratory irritation.[10]

Precautionary Measures:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[10]

-

P264: Wash skin thoroughly after handling.[10]

-

P280: Wear protective gloves/eye protection/face protection.[10]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[10]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10]

It is crucial to handle this compound in a well-ventilated area, preferably in a fume hood, and to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

VI. Conclusion

6-Bromo-3-methoxy-2-nitrobenzoic acid is a chemical compound with significant potential for researchers and scientists in organic synthesis and drug development. Its multifaceted reactivity, stemming from its unique combination of functional groups, allows for the construction of complex molecular frameworks. While further research is needed to fully elucidate its biological activities and expand its applications, the foundational information presented in this guide provides a solid starting point for its exploration as a key synthetic intermediate.

References

-

PubChem - NIH. 3-Methoxy-2-nitrobenzoic acid. [Link]

- Google Patents. CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.

-

PubChem - NIH. 6-Bromo-3-methoxy-2-nitrobenzoic acid. [Link]

-

PMC - NIH. Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. [Link]

-

MDPI. 2-Arylbenzofurans as Selective Cholinesterase Inhibitors: Design, Synthesis, and Evaluation as Alzheimer's Disease Agents. [Link]

-

ChemSrc. 6-Bromo-3-methoxy-2-nitrobenzoic acid | CAS#:127971-97-5. [Link]

-

Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]

-

ResearchGate. Synthesis of substituted benzoxazole derivatives starting from.... [Link]

-

RECENT ADVANCES IN THE SYNTHESIS OF 1,2-BENZISOXAZOLES AND 1,2-BENZISOXAZOLINES. [Link]

- Google Patents.

-

Organic Chemistry Portal. Benzoxazole synthesis. [Link]

-

Review on Synthesis of 3-Substituted 1,2-Benzisoxazole Derivatives. [Link]

Sources

- 1. Buy 6-Bromo-3-methoxy-2-nitrobenzoic acid | 127971-97-5 [smolecule.com]

- 2. 6-Bromo-3-methoxy-2-nitrobenzoic acid | C8H6BrNO5 | CID 14631586 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 6-Bromo-3-methoxy-2-nitrobenzoic acid | CAS#:127971-97-5 | Chemsrc [chemsrc.com]

- 4. 3-METHOXY-2-NITROBENZOIC ACID(4920-80-3) 1H NMR spectrum [chemicalbook.com]

- 5. Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. e-journals.in [e-journals.in]

- 7. researchgate.net [researchgate.net]

- 8. Benzoxazole synthesis [organic-chemistry.org]

- 9. 2-Arylbenzofurans as Selective Cholinesterase Inhibitors: Design, Synthesis, and Evaluation as Alzheimer’s Disease Agents [mdpi.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Synthesis of 6-Bromo-3-methoxy-2-nitrobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the synthesis of 6-Bromo-3-methoxy-2-nitrobenzoic acid, a valuable building block in medicinal chemistry and drug discovery. The document delves into the strategic considerations for its synthesis, a detailed experimental protocol, and the critical aspects of purification and characterization.

Strategic Approach to Synthesis

The synthesis of 6-Bromo-3-methoxy-2-nitrobenzoic acid is most effectively achieved through a two-step electrophilic aromatic substitution sequence starting from the readily available 3-methoxybenzoic acid. This strategy involves:

-

Nitration of 3-methoxybenzoic acid: This initial step introduces the nitro group onto the aromatic ring. The regioselectivity of this reaction is governed by the directing effects of the existing methoxy and carboxylic acid substituents.

-

Bromination of 3-methoxy-2-nitrobenzoic acid: The subsequent bromination of the nitrated intermediate yields the final product. The success of this step hinges on controlling the reaction conditions to achieve the desired regioselective bromination at the C6 position.

This synthetic pathway is advantageous due to the commercial availability of the starting material and the well-established nature of nitration and bromination reactions in organic synthesis.

Mechanistic Insights and Regioselectivity

2.1. Nitration of 3-methoxybenzoic acid

The nitration of 3-methoxybenzoic acid is a classic example of electrophilic aromatic substitution where the nitronium ion (NO₂⁺), generated in situ from nitric acid and sulfuric acid, acts as the electrophile. The regiochemical outcome of this reaction is dictated by the interplay of the directing effects of the methoxy (-OCH₃) and carboxylic acid (-COOH) groups.

-

The methoxy group is a powerful activating and ortho, para-directing group due to its ability to donate electron density to the aromatic ring through resonance.

-

The carboxylic acid group is a deactivating and meta-directing group due to its electron-withdrawing inductive and resonance effects.

Considering these effects, the incoming nitronium ion will preferentially attack the positions that are ortho or para to the methoxy group and meta to the carboxylic acid group. This leads to the formation of a mixture of isomers, with the primary products being 3-methoxy-2-nitrobenzoic acid, 3-methoxy-4-nitrobenzoic acid, and 3-methoxy-6-nitrobenzoic acid. The desired 3-methoxy-2-nitrobenzoic acid is a significant component of this mixture and can be isolated through careful purification.

2.2. Bromination of 3-methoxy-2-nitrobenzoic acid

In the second step, the intermediate 3-methoxy-2-nitrobenzoic acid is subjected to bromination. The directing effects of the three substituents on this ring are now:

-

Methoxy group (-OCH₃): ortho, para-directing (activating)

-

Nitro group (-NO₂): meta-directing (deactivating)

-

Carboxylic acid group (-COOH): meta-directing (deactivating)

The bromine electrophile will be directed to the position most activated and least sterically hindered. The position para to the strongly activating methoxy group (C6) is the most favorable site for electrophilic attack. The positions meta to the nitro and carboxylic acid groups also align with this outcome. Therefore, the bromination is expected to proceed with high regioselectivity to yield 6-Bromo-3-methoxy-2-nitrobenzoic acid.

Detailed Experimental Protocol

This protocol outlines a laboratory-scale synthesis of 6-Bromo-3-methoxy-2-nitrobenzoic acid.

3.1. Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 3-Methoxybenzoic acid | 152.15 | 15.2 g | 0.1 |

| Concentrated Sulfuric Acid (98%) | 98.08 | 40 mL | - |

| Concentrated Nitric Acid (70%) | 63.01 | 10 mL | - |

| N-Bromosuccinimide (NBS) | 177.98 | 19.6 g | 0.11 |

| Dichloromethane (DCM) | 84.93 | 200 mL | - |

| Saturated Sodium Bicarbonate Solution | - | As needed | - |

| Saturated Sodium Sulfite Solution | - | As needed | - |

| Brine | - | As needed | - |

| Anhydrous Magnesium Sulfate | - | As needed | - |

| Methanol | - | For recrystallization | - |

3.2. Step 1: Synthesis of 3-Methoxy-2-nitrobenzoic acid

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 40 mL of concentrated sulfuric acid to 0 °C in an ice-salt bath.

-

Slowly add 15.2 g (0.1 mol) of 3-methoxybenzoic acid to the cold sulfuric acid with continuous stirring. Ensure the temperature remains below 10 °C.

-

Prepare the nitrating mixture by carefully adding 10 mL of concentrated nitric acid to a separate flask and cooling it to 0 °C.

-

Add the cold nitrating mixture dropwise to the solution of 3-methoxybenzoic acid in sulfuric acid over a period of 30-45 minutes, maintaining the reaction temperature between 0 and 5 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2 hours.

-

Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.

-

A precipitate will form. Collect the solid by vacuum filtration and wash it thoroughly with cold water until the washings are neutral to litmus paper.

-

Dry the crude product in a desiccator. The crude product is a mixture of nitro isomers.

3.3. Step 2: Synthesis of 6-Bromo-3-methoxy-2-nitrobenzoic acid

-

Suspend the dried crude 3-methoxy-2-nitrobenzoic acid (assuming a quantitative yield from the previous step for calculation purposes, approximately 19.7 g, 0.1 mol) in 200 mL of dichloromethane (DCM) in a 500 mL round-bottom flask.

-

Add 19.6 g (0.11 mol) of N-Bromosuccinimide (NBS) to the suspension.

-

Slowly add a catalytic amount of concentrated sulfuric acid (approximately 1 mL) to the mixture.

-

Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with saturated sodium sulfite solution (to quench any remaining bromine), saturated sodium bicarbonate solution (to remove acidic byproducts), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

3.4. Purification

The crude 6-Bromo-3-methoxy-2-nitrobenzoic acid can be purified by recrystallization from a suitable solvent such as methanol or an ethanol/water mixture.[1]

-

Dissolve the crude solid in a minimum amount of hot methanol.

-

Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate crystallization.

-

Collect the purified crystals by vacuum filtration and wash them with a small amount of cold methanol.

-

Dry the crystals under vacuum to obtain pure 6-Bromo-3-methoxy-2-nitrobenzoic acid.

Characterization

The identity and purity of the synthesized 6-Bromo-3-methoxy-2-nitrobenzoic acid should be confirmed by spectroscopic methods.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methoxy group protons, and the carboxylic acid proton.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct signals for each unique carbon atom in the molecule.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, the N-O stretches of the nitro group, and the C-Br stretch.

-

Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound.

Visualization of the Synthetic Workflow

The following diagram illustrates the synthetic pathway for 6-Bromo-3-methoxy-2-nitrobenzoic acid.

Caption: Synthetic workflow for 6-Bromo-3-methoxy-2-nitrobenzoic acid.

Safety Considerations

-

Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. Handle them with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

N-Bromosuccinimide is a lachrymator and an irritant. Avoid inhalation of dust and contact with skin and eyes.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. All manipulations should be performed in a fume hood.

-

The nitration reaction is exothermic and requires careful temperature control to prevent runaway reactions and the formation of dinitrated byproducts.

References

Sources

13C NMR analysis of 6-Bromo-3-methoxy-2-nitrobenzoic acid

Technical Guide: C NMR Characterization of 6-Bromo-3-methoxy-2-nitrobenzoic Acid

Executive Summary

This guide provides a high-level technical framework for the structural validation of 6-Bromo-3-methoxy-2-nitrobenzoic acid , a densely functionalized aromatic intermediate often utilized in the synthesis of quinazoline-based pharmacophores.

The analysis of this molecule presents specific challenges:

-

Steric Congestion: The contiguous substitution pattern (positions 1, 2, 3) forces the nitro group out of planarity, altering expected resonance effects.

-

Quaternary Carbon Dominance: 6 out of 8 carbon environments are non-protonated, making standard proton-decoupled

C experiments prone to signal loss due to long spin-lattice relaxation times ( -

Heavy Atom Effects: The bromine substituent at position 6 introduces spin-orbit coupling effects that significantly shield the ipso-carbon.

This document outlines a self-validating protocol using Substituent Chemical Shift (SCS) theory, optimized acquisition parameters, and 2D-NMR correlation.

Structural Context & Theoretical Prediction[1][2]

Before acquisition, a theoretical chemical shift map is essential to avoid misassignment. The molecule is a tetra-substituted benzene ring.[1] We utilize the Additivity Rule based on benzene's base shift (128.5 ppm) modified by the empirical effects of the substituents.

Molecular Numbering & Steric Logic

The numbering follows the IUPAC priority for benzoic acid derivatives:

-

C1: Ipso to Carboxyl (-COOH)

-

C2: Ipso to Nitro (-NO

) -

C3: Ipso to Methoxy (-OCH

) -

C4: Methine (CH)

-

C5: Methine (CH)

-

C6: Ipso to Bromine (-Br)

Steric Note: The nitro group at C2 is "sandwiched" between the bulky carboxylic acid (C1) and the methoxy group (C3). This steric crowding disrupts the

Predicted Chemical Shift Table

Values are calculated based on standard increment tables (Pretsch/Clerc) relative to Benzene (128.5 ppm).

| Carbon Position | Environment | Substituent Effects (Approx.)[2][3] | Predicted Shift ( | Key Diagnostic Feature |

| C7 (C=O) | Carboxyl | Carbonyl range | 165.0 – 168.0 | Most deshielded; broad if H-bonding varies. |

| C3 | Quaternary (C-O) | Base + OMe(+31) + NO | 150.0 – 155.0 | Deshielded by Oxygen; distinct intensity. |

| C2 | Quaternary (C-N) | Base + NO | 138.0 – 145.0 | Broadened by |

| C4 | Methine (CH) | Base + OMe ortho(-14) | 115.0 – 120.0 | HSQC Correlated (Doublet in 1H). |

| C5 | Methine (CH) | Base + Br ortho(+3) | 130.0 – 135.0 | HSQC Correlated (Doublet in 1H). |

| C6 | Quaternary (C-Br) | Base + Br(-5.5) + COOH ortho(+2) | 110.0 – 118.0 | Heavy Atom Effect (Shielded). |

| C1 | Quaternary (C-C) | Base + COOH(+2.9) | 125.0 – 130.0 | Weak intensity; verify via HMBC. |

| C8 (OMe) | Methyl (CH | Methoxy typical | 56.0 – 57.5 | Strongest signal; HSQC positive. |

Experimental Protocol: The "Quaternary-First" Approach

Standard default parameters often fail for this molecule because 75% of the ring carbons are quaternary. The following protocol ensures quantitative reliability.

Sample Preparation

-

Solvent: DMSO-d

(99.9% D).-

Reasoning: CDCl

often leads to dimerization of the carboxylic acid, causing peak broadening and shifting of the C=O signal. DMSO breaks these dimers via H-bonding, sharpening the signals.

-

-

Concentration: 30–50 mg in 0.6 mL solvent.

-

Relaxation Agent (Optional but Recommended): Add 2-3 mg of Chromium(III) acetylacetonate [Cr(acac)

] .-

Mechanism:[4] This paramagnetic agent shortens the

relaxation time of the quaternary carbons (C1, C2, C3, C6, C7) via electron-nuclear dipolar coupling, allowing for faster repetition rates and uniform integration.

-

Acquisition Parameters (Bruker/Varian Standard)

-

Pulse Sequence: zgpg30 (Power-gated decoupling) or igated (Inverse gated) if quantitative integration is required.

-

Spectral Width: -10 to 220 ppm.

-

Relaxation Delay (D1):

-

With Cr(acac)

: 2.0 seconds.[5] -

Without Cr(acac)

:5.0 – 10.0 seconds . (Critical: C-Br and C-NO

-

-

Scans (NS): Minimum 1024 (due to splitting of intensity across multiple quaternary carbons).

-

Temperature: 298 K (25°C).

Assignment Logic & Visualization

The assignment strategy relies on "anchoring" the protonated carbons (C4, C5) and the Methoxy methyl (C8) using HSQC, then walking the ring using HMBC.

Signaling Pathway Diagram

The following diagram illustrates the logical flow for assigning the crowded aromatic core.

Caption: Workflow for resolving quaternary carbons using HSQC/HMBC correlations.

Detailed Assignment Steps

-

The Methoxy Anchor (C8 & C3):

-

Identify the strong singlet in

H NMR (~3.9 ppm). -

HSQC: Correlate this to the carbon at ~56 ppm (C8 ).

-

HMBC: Look for a correlation from the OMe protons to an aromatic quaternary carbon around 150-155 ppm. This assigns C3 .

-

-

The Protonated Pair (C4 & C5):

-

In

H NMR, observe the AB system (two doublets, -

HSQC: Assign the attached carbons.

-

C4 is ortho to the Methoxy group. The electron-donating resonance of OMe shields the ortho position. Therefore, the more upfield CH signal (approx 115-120 ppm) is C4 .

-

C5 is meta to the Methoxy and ortho to Bromine. It will be relatively deshielded (approx 130-135 ppm).

-

-

-

The Bromine Position (C6):

-

Look for the quaternary carbon that shows a strong HMBC correlation to H4 (3-bond) and H5 (2-bond).

-

Validation: Due to the "Heavy Atom Effect" of Bromine, C6 should appear significantly upfield (110-118 ppm), often overlapping with or appearing lower than the protonated C4.

-

-

The Nitro/Carboxyl Core (C1, C2, C7):

-

C7 (COOH): The most downfield peak (>165 ppm).

-

C2 (C-NO

): This is the most difficult assignment. It is often broad.[2][6] It is identified by exclusion (the remaining quaternary peak) and its chemical shift (deshielded, ~140 ppm). -

C1 (Ipso-COOH): Usually appears near the benzene baseline (125-130 ppm). HMBC correlation from H5 (3-bond) can confirm this.

-

Troubleshooting & Quality Control

| Observation | Root Cause | Corrective Action |

| Missing Quaternary Peaks | Insufficient relaxation delay ( | Increase |

| Broad C2 (C-NO | Accept as characteristic; do not mistake for impurity. | |

| Split C=O Peak | Acid dimerization or rotamers. | Ensure DMSO-d |

| Extra Peaks | Residual solvent or impurities.[6][7] | Check for Ethanol/Ethyl Acetate (common in synthesis). Verify against solvent impurity tables. |

References

-

Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard source for SCS increments).

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.[8] (Authoritative text on heavy atom effects and steric inhibition of resonance).

-

Reich, H. J. (2023).[3] Structure Determination Using NMR. University of Wisconsin-Madison. (Detailed discussion on relaxation agents and solvent effects).

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.

Sources

- 1. rsc.org [rsc.org]

- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. scispace.com [scispace.com]

- 5. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. reddit.com [reddit.com]

- 8. faculty.fiu.edu [faculty.fiu.edu]

Technical Guide: Mass Spectrometric Characterization of 6-Bromo-3-methoxy-2-nitrobenzoic Acid

Part 1: Executive Summary & Molecular Profile

This guide provides a definitive technical framework for the mass spectrometric analysis of 6-Bromo-3-methoxy-2-nitrobenzoic acid (C₈H₆BrNO₅). As a polysubstituted aromatic intermediate often employed in the synthesis of quinazoline-based kinase inhibitors and other pharmacophores, its accurate characterization is critical for impurity profiling and yield optimization.

This protocol prioritizes Electrospray Ionization (ESI) in Negative Mode (-) , utilizing the compound's acidic carboxyl group for high-sensitivity detection. It addresses the unique spectral challenges posed by the "ortho effects" inherent to the 1,2,3,6-substitution pattern.

Molecular Specifications

| Parameter | Value | Notes |

| Formula | C₈H₆BrNO₅ | Polysubstituted Benzoic Acid |

| Monoisotopic Mass | 274.9429 Da | Based on ⁷⁹Br |

| Exact Mass [M-H]⁻ | 273.9356 (⁷⁹Br) / 275.9336 (⁸¹Br) | 1:1 Isotopic Ratio (Characteristic Doublet) |

| Key Substituents | -COOH (C1), -NO₂ (C2), -OCH₃ (C3), -Br (C6) | High steric crowding; prone to ortho-eliminations |

Part 2: Experimental Methodology

Sample Preparation & Ionization Strategy

Causality: The presence of the electron-withdrawing nitro group and the bromine atom significantly increases the acidity of the carboxylic acid. Therefore, ESI Negative Mode is the method of choice, providing a stable [M-H]⁻ ion without the need for derivatization required by GC-MS.

Protocol:

-

Stock Solution: Dissolve 1 mg of analyte in 1 mL of Methanol (LC-MS grade) .

-

Working Standard: Dilute stock 1:100 into 50:50 Methanol:Water containing 5 mM Ammonium Acetate .

-

Why Acetate? It acts as a buffer to ensure deprotonation of the carboxylic acid (pKa < 3.5 due to ortho-nitro/bromo induction) while preventing ion suppression common with strong acids like TFA.

-

-

Direct Infusion: Introduce at 10 µL/min into the ESI source for tuning.

LC-MS/MS Acquisition Parameters

To separate this intermediate from potential des-bromo or des-nitro impurities, a Reverse Phase (RP) gradient is required.

-

Column: C18 End-capped (e.g., 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid (or 5mM Ammonium Formate for pH stability).

-

Mobile Phase B: Acetonitrile.[1]

-

Gradient: 5% B to 95% B over 5 minutes.

-

Source Temp: 350°C (High temp aids desolvation of the nitro/bromo heavy ring).

-

Capillary Voltage: -2.5 kV (Negative mode).

Part 3: Mass Spectral Interpretation

The "Twin Towers" Isotope Pattern

The most immediate diagnostic feature is the bromine isotope pattern. Bromine exists as ⁷⁹Br (50.7%) and ⁸¹Br (49.3%).

-

Observation: You will see two molecular ion peaks of nearly equal intensity separated by 2 Da.

-

Diagnostic Check: If the intensity ratio deviates significantly from 1:1, suspect interference or co-elution with a non-brominated impurity (e.g., the des-bromo precursor).

Fragmentation Mechanisms (MS/MS)

The fragmentation of 6-Bromo-3-methoxy-2-nitrobenzoic acid is driven by steric relief and ortho interactions . The 1,2,3,6-substitution pattern creates significant tension on the benzene ring.

Pathway A: Decarboxylation (The Dominant Path)

The carboxyl group (C1) is flanked by a Nitro (C2) and a Bromo (C6) group. Steric hindrance and the electron-withdrawing nature of the nitro group facilitate the loss of CO₂.

-

Transition: [M-H]⁻ (m/z 274) → [M-H-CO₂]⁻ (m/z 230).

-

Mechanism: Simple heterolytic cleavage typical of ortho-nitrobenzoic acids.

Pathway B: The Ortho-Nitro Effect

The nitro group at C2 is ortho to the methoxy group at C3. This proximity allows for a rearrangement often seen in o-nitroanisoles.

-

Loss of NO/NO₂: Radical loss of •NO₂ (46 Da) or rearrangement to lose •NO (30 Da).

-

Secondary Loss: Loss of the methyl radical (•CH₃, 15 Da) from the methoxy group, often following the initial decarboxylation.

Pathway C: Bromine Loss

While the C-Br bond is strong, high collision energies (CE > 30 eV) will cleave the bromine.

-

Transition: Loss of •Br radical (79/81 Da).[2] This collapses the isotopic doublet into a single monoisotopic peak, confirming the identity of the fragment.

Visualization of Fragmentation Pathways

Caption: MS/MS fragmentation tree for 6-Bromo-3-methoxy-2-nitrobenzoic acid in ESI(-) mode.

Part 4: Method Validation & Quality Control

To ensure the data generated is trustworthy (E-E-A-T), the analytical workflow must include self-validating steps.

Analytical Workflow Diagram

Caption: Step-by-step analytical workflow with integrated isotope ratio quality control check.

QC Criteria

-

Linearity: The method should demonstrate linearity (

) over the range of 10 ng/mL to 1000 ng/mL. -

Carryover: Due to the bromine and nitro groups, this compound can stick to stainless steel. Inject a blank (MeOH) after the highest standard. Signal in blank must be < 20% of the Lower Limit of Quantitation (LLOQ).

-

Isotope Ratio Stability: The ⁷⁹Br/⁸¹Br intensity ratio must remain within 1.0 ± 0.1 across the peak width.

Part 5: References

-

National Institute of Standards and Technology (NIST). Mass Spectrum of 2-Nitrobenzoic Acid (Electron Ionization). NIST Chemistry WebBook, SRD 69. Available at: [Link]

-

National Institute of Standards and Technology (NIST). Mass Spectrum of 2-Bromobenzoic Acid.[3] NIST Chemistry WebBook, SRD 69. Available at: [Link]

-

PubChem. Compound Summary for CID 14631586: 6-Bromo-3-methoxy-2-nitrobenzoic acid. National Library of Medicine (US). Available at: [Link]

-

Holčapek, M., et al. (2010). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds... using electrospray ionisation tandem mass spectrometry.[1][4] Journal of Mass Spectrometry. (Contextual grounding for nitro-aromatic fragmentation). Available at: [Link]

Sources

- 1. massbank.eu [massbank.eu]

- 2. Investigation of the metabolic fate of 2-, 3- and 4-bromobenzoic acids in bile-duct-cannulated rats by inductively coupled plasma mass spectrometry and high-performance liquid chromatography/inductively coupled plasma mass spectrometry/electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Benzoic acid, 2-bromo- [webbook.nist.gov]

- 4. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Commercial Sourcing of 6-Bromo-3-methoxy-2-nitrobenzoic acid for Research and Development

This guide provides researchers, chemists, and drug development professionals with a comprehensive technical overview of 6-Bromo-3-methoxy-2-nitrobenzoic acid (CAS No. 127971-97-5), a key building block in modern organic synthesis. Moving beyond a simple supplier list, this document offers insights into supplier evaluation, quality control, synthetic utility, and safe handling, ensuring that scientists can confidently and effectively integrate this versatile reagent into their research and development workflows.

Introduction: The Strategic Value of a Polysubstituted Aromatic Building Block

6-Bromo-3-methoxy-2-nitrobenzoic acid is a highly functionalized aromatic compound featuring a strategically arranged array of electron-withdrawing and electron-donating groups. Its molecular structure (C₈H₆BrNO₅) and molecular weight (276.04 g/mol ) make it an ideal starting material for the construction of complex heterocyclic systems.[1][2] The presence of a bromine atom, a nitro group, a methoxy group, and a carboxylic acid provides multiple reaction handles for sequential chemical transformations.

The true value of this reagent lies in its orthogonality. The nitro group can be readily reduced to an amine, the bromine atom can participate in cross-coupling reactions, and the carboxylic acid is available for amidation or esterification.[1] This multi-functionality makes it a sought-after intermediate in the synthesis of novel pharmaceutical agents and advanced materials.[1] This guide will illuminate the path to sourcing high-quality material and leveraging its chemical potential.

Part 1: Commercial Supplier Landscape

The procurement of specialized chemical reagents requires careful consideration of purity, availability, and supplier reliability. 6-Bromo-3-methoxy-2-nitrobenzoic acid is available from a range of commercial sources, primarily those specializing in building blocks for medicinal chemistry and organic synthesis. Below is a comparative analysis of prominent suppliers.

Table 1: Commercial Suppliers of 6-Bromo-3-methoxy-2-nitrobenzoic acid (CAS 127971-97-5)

| Supplier | Product Brand/Affiliation | Typical Purity | Available Quantities | Notes |

| Fisher Scientific | AA BLOCKS | ≥95% | 250mg, 1g | Distributed under the AA BLOCKS brand, suitable for early-stage R&D.[3] |

| CymitQuimica | Fluorochem | ≥97% | 250mg, 1g, 5g | A well-regarded supplier of fine chemicals and intermediates.[4] |

| AccelaChem | AccelaChem | ≥95% | Custom quantities | Often provides synthesis building blocks for discovery chemistry.[5] |

| BLD Pharm | BLD Pharm | Custom | Custom quantities | A supplier with a broad catalog of research chemicals. |

| Combi-Blocks | Combi-Blocks | ≥95% | Custom quantities | Specializes in providing a diverse array of building blocks for combinatorial chemistry. |

Disclaimer: Pricing and availability are subject to change. Researchers should contact suppliers directly for current quotations and lead times.

Expert Insight: When selecting a supplier, the choice is often dictated by the stage of research. For initial proof-of-concept studies, a supplier like AA BLOCKS offering small, readily available quantities is ideal. For later-stage development requiring larger amounts and potentially higher purity specifications, engaging with manufacturers like Fluorochem or custom synthesis providers is a more strategic approach. Always request a lot-specific Certificate of Analysis (CoA) before purchase.

Part 2: Quality Control and Self-Validating Protocols

Sourcing a chemical is only the first step; verifying its identity and purity is critical to ensuring the reliability and reproducibility of experimental results. A trustworthy protocol is a self-validating one, beginning with stringent incoming material inspection.

The Certificate of Analysis (CoA): Your First Line of Defense

A comprehensive CoA is non-negotiable. It should provide, at a minimum:

-

Identity Confirmation: Typically via ¹H NMR and/or Mass Spectrometry.

-

Purity Assessment: Usually determined by HPLC or GC.

-

Physical Properties: Appearance, melting point, etc.

Incoming Material Verification Workflow

Even with a supplier's CoA, independent verification is a best practice in a regulated or results-driven environment. The following workflow outlines a standard procedure for confirming the quality of 6-Bromo-3-methoxy-2-nitrobenzoic acid upon receipt.

Caption: Workflow for incoming quality control of 6-Bromo-3-methoxy-2-nitrobenzoic acid.

Expected Analytical Data

-

¹H NMR Spectroscopy: While a publicly available spectrum for this specific compound is not readily found, the expected ¹H NMR spectrum (in a solvent like DMSO-d₆) would feature distinct signals: a singlet for the methoxy protons (~3.9 ppm), two aromatic protons exhibiting coupling, and a broad singlet for the carboxylic acid proton (>13 ppm). The exact shifts of the aromatic protons are influenced by the complex substitution pattern.[6][7]

-

HPLC Analysis: A reverse-phase HPLC method using a C18 column with a water/acetonitrile gradient (acidified with formic or trifluoroacetic acid) is standard for assessing the purity of aromatic acids. The chromophores in the molecule (nitro and benzene ring) allow for strong UV detection, typically around 254 nm.

Part 3: Synthetic Applications & Experimental Protocols

The utility of 6-Bromo-3-methoxy-2-nitrobenzoic acid is best demonstrated through its application in synthesis. A common and powerful transformation is the reduction of the nitro group to form the corresponding aniline, which opens up a vast landscape of subsequent chemical modifications.

Key Synthetic Transformation: Reduction to an Amino Group

The conversion of the 2-nitro group to a 2-amino group is a pivotal step. This transformation dramatically alters the electronic properties of the ring and provides a nucleophilic site for further reactions, such as cyclization to form heterocyclic systems (e.g., quinolines, benzoxazines).[1]

Caption: Key reaction pathway involving 6-Bromo-3-methoxy-2-nitrobenzoic acid.

Field-Proven Experimental Protocol: Reduction of a Nitrobenzoic Acid Derivative

The following protocol is adapted from established methods for the reduction of aromatic nitro compounds and serves as a robust starting point for the synthesis of 2-Amino-6-bromo-3-methoxybenzoic acid.[8][9]

Objective: To synthesize 2-Amino-6-bromo-3-methoxybenzoic acid via the reduction of 6-Bromo-3-methoxy-2-nitrobenzoic acid.

Materials:

-

6-Bromo-3-methoxy-2-nitrobenzoic acid (1.0 eq)

-

Iron powder (Fe), fine grade (approx. 5.0 eq)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol (EtOH)

-

Water (H₂O)

-

Sodium Bicarbonate (NaHCO₃) solution, saturated

-

Ethyl Acetate (EtOAc)

-

Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄), anhydrous

Step-by-Step Methodology:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 6-Bromo-3-methoxy-2-nitrobenzoic acid (1.0 eq) and ethanol/water (e.g., a 4:1 mixture) to form a slurry.

-

Addition of Reducing Agent: Add the iron powder (5.0 eq) to the slurry with vigorous stirring.

-

Initiation of Reaction: Gently heat the mixture to approximately 70-80°C. Cautiously add a small amount of concentrated HCl dropwise to initiate the reaction (the reaction is exothermic).

-

Reaction Progress: Maintain the mixture at reflux with continued stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting material spot. The reaction is typically complete within 2-4 hours.

-

Work-up - Neutralization: Once the reaction is complete, cool the mixture to room temperature. Carefully filter the hot solution through a pad of celite to remove the iron salts. Cautiously neutralize the filtrate by slowly adding a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

-

Extraction: Transfer the neutralized aqueous solution to a separatory funnel and extract the product with ethyl acetate (3x volumes).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude 2-Amino-6-bromo-3-methoxybenzoic acid.

-

Purification: The crude product can be further purified by recrystallization or column chromatography if necessary.

Expert Insight (Causality): The choice of iron in acidic media is a classic, cost-effective, and reliable method for nitro group reduction. The acid activates the iron surface and serves as a proton source. The reaction is heterogeneous, hence the need for vigorous stirring and elevated temperature to ensure efficient mass transfer. The basic work-up is crucial for deprotonating the anilinium hydrochloride salt formed during the reaction to isolate the free amine product.

Part 4: Safety, Handling, and Storage

Proper handling of any chemical reagent is paramount for laboratory safety. While a specific Safety Data Sheet (SDS) for this exact compound is not universally available, data from closely related compounds like 3-methoxy-2-nitrobenzoic acid and other brominated nitroaromatics provide a strong basis for a robust safety assessment.[10][11][12][13]

Hazard Identification:

-

Skin Irritation (H315): Expected to cause skin irritation.[10][12]

-

Serious Eye Irritation (H319): Expected to cause serious eye irritation.[10][12]

-

Respiratory Irritation (H335): May cause respiratory irritation if inhaled as a dust.[10][12]

-

General Nitroaromatic Hazard: Nitroaromatic compounds can be energetic and may pose a fire or explosion hazard under specific conditions, although this is less of a concern for this molecule compared to polynitrated aromatics.[1]

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields (or goggles), and nitrile gloves.

-

Ventilation: Handle the solid material in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[11]

-

Spill Management: In case of a spill, avoid generating dust. Sweep up the solid material carefully and place it in a sealed container for disposal. Prevent entry into drains.[11]

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place.

-

Keep away from strong oxidizing agents and strong bases.

-

Recommended storage is at room temperature.[3]

Conclusion

6-Bromo-3-methoxy-2-nitrobenzoic acid is more than just a catalog chemical; it is a strategic enabler for synthetic innovation. Its value is unlocked not only by understanding its reactivity but also by applying a rigorous approach to its sourcing and quality validation. By partnering with reliable suppliers, implementing self-validating QC protocols, and employing field-proven synthetic methods, researchers can confidently leverage the full potential of this versatile building block to accelerate their discovery programs.

References

-

AccelaChem. 127971-97-5,6-Bromo-3-methoxy-2-nitrobenzoic Acid. Available at: [Link]

-

PubChem. 6-Bromo-3-methoxy-2-nitrobenzoic acid. Available at: [Link]

-

ResearchGate. (2009). 2-nitrobenzoic acid. Available at: [Link]

-

Organic Syntheses. m-NITROBENZOIC ACID. Available at: [Link]

-

MDPI. Molbank | Topical Collection : Heterocycle Reactions. Available at: [Link]

-

Neo, A. G. SYNTHESIS OF HETEROCYCLIC COMPOUNDS BY PHOTOCHEMICAL CYCLIZATIONS. Available at: [Link]

-

The Royal Society of Chemistry. (2015). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Available at: [Link]

-

Carl ROTH. 3-Nitrobenzoic acid, 500 g, CAS No. 121-92-6. Available at: [Link]

- Google Patents. Reduction of nitrobenzoic acid - JPS5726652A.

-

Sciencemadness.org. (2018, June 22). Reduction of 4-nitrobenzoic acid. Available at: [Link]

-

Beilstein Journals. An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Available at: [Link]

-

MDPI. (2020). 2-Arylbenzofurans as Selective Cholinesterase Inhibitors: Design, Synthesis, and Evaluation as Alzheimer's Disease Agents. Available at: [Link]

-

Carl ROTH. Safety Data Sheet: 3-Nitrobenzoic acid. Available at: [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Material (ESI) for RSC Advances. Available at: [Link]

Sources

- 1. Buy 6-Bromo-3-methoxy-2-nitrobenzoic acid | 127971-97-5 [smolecule.com]

- 2. 6-Bromo-3-methoxy-2-nitrobenzoic acid | C8H6BrNO5 | CID 14631586 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. calpaclab.com [calpaclab.com]

- 4. 6-Bromo-3-methoxy-2-nitrobenzoic acid | CymitQuimica [cymitquimica.com]

- 5. 127971-97-5,6-Bromo-3-methoxy-2-nitrobenzoic Acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 6. rsc.org [rsc.org]

- 7. 6-BROMO-2-HYDROXY-3-METHOXYBENZALDEHYDE(20035-41-0) 1H NMR [m.chemicalbook.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. JPS5726652A - Reduction of nitrobenzoic acid - Google Patents [patents.google.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. echemi.com [echemi.com]

- 12. WERCS Studio - Application Error [assets.thermofisher.com]

- 13. carlroth.com [carlroth.com]

Methodological & Application

The Strategic Utility of 6-Bromo-3-methoxy-2-nitrobenzoic Acid in Modern Organic Synthesis: A Guide for Researchers

For the discerning researcher in organic synthesis and drug development, the selection of a starting material is a critical decision that dictates the efficiency and elegance of a synthetic route. Among the vast arsenal of available building blocks, 6-Bromo-3-methoxy-2-nitrobenzoic acid has emerged as a highly versatile and strategically functionalized scaffold. Its unique arrangement of a carboxylic acid, a bromine atom, a methoxy group, and a nitro group on a benzene ring offers a confluence of reactivity that can be selectively harnessed to construct complex molecular architectures, particularly heterocyclic systems of medicinal importance.

This technical guide provides an in-depth exploration of the applications of 6-bromo-3-methoxy-2-nitrobenzoic acid, moving beyond a mere recitation of reactions to offer field-proven insights and detailed, self-validating protocols.

Physicochemical Properties and Strategic Advantages

The inherent reactivity of 6-bromo-3-methoxy-2-nitrobenzoic acid stems from the electronic interplay of its substituents. The electron-withdrawing nitro and carboxylic acid groups activate the aromatic ring for certain transformations, while the bromine atom serves as a versatile handle for cross-coupling reactions. The methoxy group, an electron-donating group, also influences the regioselectivity of reactions.

| Property | Value |

| Molecular Formula | C₈H₆BrNO₅ |

| Molecular Weight | 276.04 g/mol [1] |

| CAS Number | 127971-97-5[1][2] |

| Appearance | Off-white to pale yellow solid |

| Boiling Point | 411.9±45.0 °C at 760 mmHg[2] |

| Density | 1.8±0.1 g/cm³[2] |

The strategic placement of these functional groups allows for a programmed sequence of reactions, making it a valuable precursor for a variety of complex molecules.

Core Synthetic Transformations and Detailed Protocols

The true utility of 6-bromo-3-methoxy-2-nitrobenzoic acid is demonstrated through its participation in a range of powerful synthetic transformations. The following sections provide detailed protocols for its key applications, emphasizing the causality behind experimental choices.

Reduction of the Nitro Group: Gateway to Substituted Anilines

The reduction of the nitro group to an amine is a pivotal transformation, yielding 2-amino-6-bromo-3-methoxybenzoic acid, a valuable intermediate for the synthesis of various heterocyclic systems.

Expertise & Experience: The choice of reducing agent is critical and depends on the presence of other functional groups. While catalytic hydrogenation is highly efficient, reagents like tin(II) chloride or iron in acidic media are often preferred for their chemoselectivity, preserving the carboxylic acid and bromo functionalities.

Protocol: Synthesis of 2-Amino-6-bromo-3-methoxybenzoic Acid

-

Materials:

-

6-Bromo-3-methoxy-2-nitrobenzoic acid

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol

-

Sodium bicarbonate (NaHCO₃)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 6-bromo-3-methoxy-2-nitrobenzoic acid (1.0 eq) in ethanol.

-

Add a solution of tin(II) chloride dihydrate (5.0 eq) in concentrated hydrochloric acid.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography to obtain pure 2-amino-6-bromo-3-methoxybenzoic acid.

-

Trustworthiness: This protocol is self-validating as the progress of the reaction can be easily monitored by TLC, and the identity and purity of the product can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The physicochemical properties of the resulting 2-amino-6-methoxybenzoic acid are well-documented.[3][4][5]

dot

Caption: Workflow for the reduction of 6-bromo-3-methoxy-2-nitrobenzoic acid.

Palladium-Catalyzed Cross-Coupling Reactions: Forging New Carbon-Carbon and Carbon-Nitrogen Bonds

The bromine atom at the 6-position provides a prime site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, enabling the introduction of a wide array of aryl, heteroaryl, and amino substituents.

Expertise & Experience: The success of the Suzuki-Miyaura coupling is highly dependent on the choice of palladium catalyst, ligand, base, and solvent system. For an electron-rich and sterically hindered substrate like 6-bromo-3-methoxy-2-nitrobenzoic acid, a catalyst system with a bulky phosphine ligand, such as SPhos or XPhos, is often beneficial to promote the oxidative addition and reductive elimination steps of the catalytic cycle.[6] The choice of base is also crucial to activate the boronic acid without promoting unwanted side reactions.

Protocol: General Procedure for Suzuki-Miyaura Coupling

-

Materials:

-

6-Bromo-3-methoxy-2-nitrobenzoic acid

-

Arylboronic acid (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, 2.0 eq)

-

Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)

-

Inert gas (Argon or Nitrogen)

-

-

Procedure:

-

In a Schlenk flask under an inert atmosphere, combine 6-bromo-3-methoxy-2-nitrobenzoic acid (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst, and the base.

-

Add the degassed solvent system.

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

-

Filter and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

Trustworthiness: The catalytic cycle of the Suzuki-Miyaura reaction is well-established, providing a strong mechanistic basis for troubleshooting and optimization.[6][7][8][9] The progress can be monitored, and the product structure can be rigorously confirmed by spectroscopic methods.

dot

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Expertise & Experience: The Buchwald-Hartwig amination allows for the formation of C-N bonds, a crucial transformation in the synthesis of many pharmaceuticals. The choice of ligand is paramount for achieving high yields and good functional group tolerance. For electron-rich aryl bromides, ligands such as BINAP or Josiphos derivatives often prove effective. The base is critical for deprotonating the amine and facilitating the catalytic cycle.

Protocol: General Procedure for Buchwald-Hartwig Amination

-

Materials:

-

6-Bromo-3-methoxy-2-nitrobenzoic acid

-

Primary or secondary amine (1.2 eq)

-

Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

-

Phosphine ligand (e.g., BINAP, Xantphos, 2-4 mol%)

-

Base (e.g., NaOtBu, K₃PO₄, 1.4 eq)

-

Anhydrous solvent (e.g., Toluene, Dioxane)

-

Inert gas (Argon or Nitrogen)

-

-

Procedure:

-

In a glovebox, charge a Schlenk tube with the palladium precatalyst, the phosphine ligand, and the base.

-

Add 6-bromo-3-methoxy-2-nitrobenzoic acid (1.0 eq) and the amine (1.2 eq).

-

Add the anhydrous solvent and seal the tube.

-

Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) with stirring.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the mixture to room temperature and dilute with an organic solvent.

-

Filter the mixture through a pad of Celite to remove palladium residues.

-

Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the residue by column chromatography.

-

Trustworthiness: The Buchwald-Hartwig amination is a well-understood and widely used reaction, with a vast body of literature to support protocol development and troubleshooting.[10][11][12][13]

Synthesis of Benzoxazinones: A Key Heterocyclic Scaffold

The reduced product, 2-amino-6-bromo-3-methoxybenzoic acid, is an excellent precursor for the synthesis of benzoxazinones, a class of heterocyclic compounds with diverse biological activities.[14][15]

Expertise & Experience: The cyclization to form the benzoxazinone ring can be achieved through various methods. A common approach involves the reaction of the anthranilic acid derivative with an acyl chloride or a similar carbonyl source. The reaction conditions need to be carefully controlled to favor the desired cyclization over intermolecular side reactions.

Protocol: Synthesis of a Substituted Benzoxazinone

-

Materials:

-

2-Amino-6-bromo-3-methoxybenzoic acid

-

Acyl chloride (e.g., acetyl chloride, benzoyl chloride, 1.1 eq)

-

Base (e.g., Pyridine, Triethylamine)

-

Anhydrous solvent (e.g., Dichloromethane, THF)

-

-

Procedure:

-

Dissolve 2-amino-6-bromo-3-methoxybenzoic acid (1.0 eq) in the anhydrous solvent in a round-bottom flask under an inert atmosphere.

-

Add the base to the solution.

-

Cool the mixture to 0 °C and add the acyl chloride dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with a dilute acid solution (e.g., 1M HCl), followed by a saturated NaHCO₃ solution, and finally brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by recrystallization or column chromatography.

-

Trustworthiness: This cyclization reaction follows well-established principles of organic chemistry, and the formation of the benzoxazinone ring can be readily confirmed by spectroscopic analysis, particularly by the appearance of a characteristic carbonyl stretch in the IR spectrum.

dot

Caption: Synthetic pathway to benzoxazinones.

Conclusion